

A Structural and Functional Comparison of KRAS Neoantigens: Gadgvgksal (G12D) and its Counterparts

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Compound of Interest

Compound Name: *Gadgvgksal*

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This guide provides a detailed structural and functional comparison of the KRAS G12D neoantigen, represented by the 10-mer peptide **Gadgvgksal**, with other significant KRAS-derived neoantigens. The comparative analysis is supported by experimental data on their binding affinities to Human Leukocyte Antigen (HLA) molecules and their subsequent T-cell responses. Detailed experimental protocols and visualizations of key pathways are included to facilitate a comprehensive understanding for researchers in cancer immunology and immunotherapy.

Quantitative Data Summary

The immunogenicity of a neoantigen is critically dependent on its binding affinity and the stability of the resulting peptide-HLA (pHLA) complex. These factors determine the efficacy of T-cell recognition and subsequent anti-tumor immune responses. The following tables summarize key quantitative data for the **Gadgvgksal** (KRAS G12D) neoantigen and its G12V counterpart.

Table 1: Peptide-HLA Binding Affinities of KRAS Neoantigens

Neoantigen Peptide	Sequence	KRAS Mutation	HLA Allele	Binding Affinity (KD)	Measurement Method
Gadgvgksal	GADGVGKS AL	G12D	HLA-C08:02	6.7 μ M[1]	Not Specified
GADGVGKS A	GADGVGKS A	G12D	HLA-C08:02	16-835 nM[2]	Surface Plasmon Resonance (SPR)
VVGAVGV GK	VVGAVGV GK	G12V	HLA-A03:01	0.11 μ M[3]	Surface Plasmon Resonance (SPR)
VVGAVGV GK	VVGAVGV GK	G12V	HLA-A03:01	42.3 nM[4]	Surface Plasmon Resonance (SPR)
VVGAVGV GK	VVGAVGV GK	G12V	HLA-A*03:01	23 μ M[5]	Surface Plasmon Resonance (SPR)

Table 2: Stability of KRAS Neoantigen-HLA Complexes

Neoantigen Peptide	Sequence	KRAS Mutation	HLA Allele	Melting Temperature (Tm)
GADGVGKSA	GADGVGKSA	G12D	HLA-C08:02	51 \pm 1.3 $^{\circ}$ C
Gadgvgksal	GADGVGKSAL	G12D	HLA-C08:02	45 \pm 1.8 $^{\circ}$ C
VVGAVGVGK	VVGAVGVGK	G12V	HLA-A*03:01	Slightly higher than wild-type

Note: The wild-type KRAS peptides corresponding to these sequences fail to form stable complexes with the specified HLA alleles, highlighting the mutation's critical role in neoantigen presentation.

Structural Insights

Crystal structures of the KRAS G12D 9-mer (GADGVGKSA) and 10-mer (**GADGVGKSAL**) peptides in complex with HLA-C08:02 reveal that the mutated aspartic acid at position 3 (p3) forms a crucial salt bridge with Arg156 on the HLA molecule. This interaction serves as a critical anchor, explaining why the mutant peptides stabilize HLA-C08:02 whereas the wild-type peptides with glycine at p3 do not.

Similarly, structural analysis of the KRAS G12V peptide (VVVGAVGVGK) bound to HLA-A*03:01 shows that the valine substitution induces a conformational change in the peptide, which is recognized by specific T-cell receptors (TCRs).

Experimental Protocols

Fluorescence Polarization-Based Peptide-HLA Binding Assay

This assay is a high-throughput method to determine the binding affinity of a peptide to a specific HLA molecule in a competitive setting.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is used. The unlabeled test peptide (e.g., **Gadgvgksal**) competes with the probe peptide for binding to the HLA molecule. The degree of polarization of the emitted light from the fluorescent probe is proportional to its bound state. A decrease in polarization indicates displacement of the probe by the test peptide, allowing for the calculation of the IC50 value (the concentration of test peptide required to inhibit 50% of the probe binding).

Methodology:

- Reagents and Preparation:
 - Purified, soluble recombinant HLA molecules (e.g., HLA-C*08:02).

- Fluorescently labeled high-affinity probe peptide for the specific HLA allele.
- Unlabeled competitor peptides (**Gadgvgksal**, other neoantigens, and controls) serially diluted.
- Assay buffer (e.g., PBS with 0.05% Tween 20).
- Assay Setup:
 - In a 96-well or 384-well black plate, add a constant concentration of the HLA molecule and the fluorescently labeled probe peptide to each well.
 - Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with no HLA (minimum binding).
- Incubation:
 - Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 24-72 hours), protected from light.
- Measurement:
 - Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the competitor peptide.
 - Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chromium-51 Release Cytotoxicity Assay

This assay is a classic method to measure the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific neoantigen.

Principle: Target cells (e.g., a cell line expressing a specific HLA allele) are loaded with radioactive Chromium-51 (^{51}Cr). When these target cells are lysed by CTLs, the ^{51}Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Methodology:

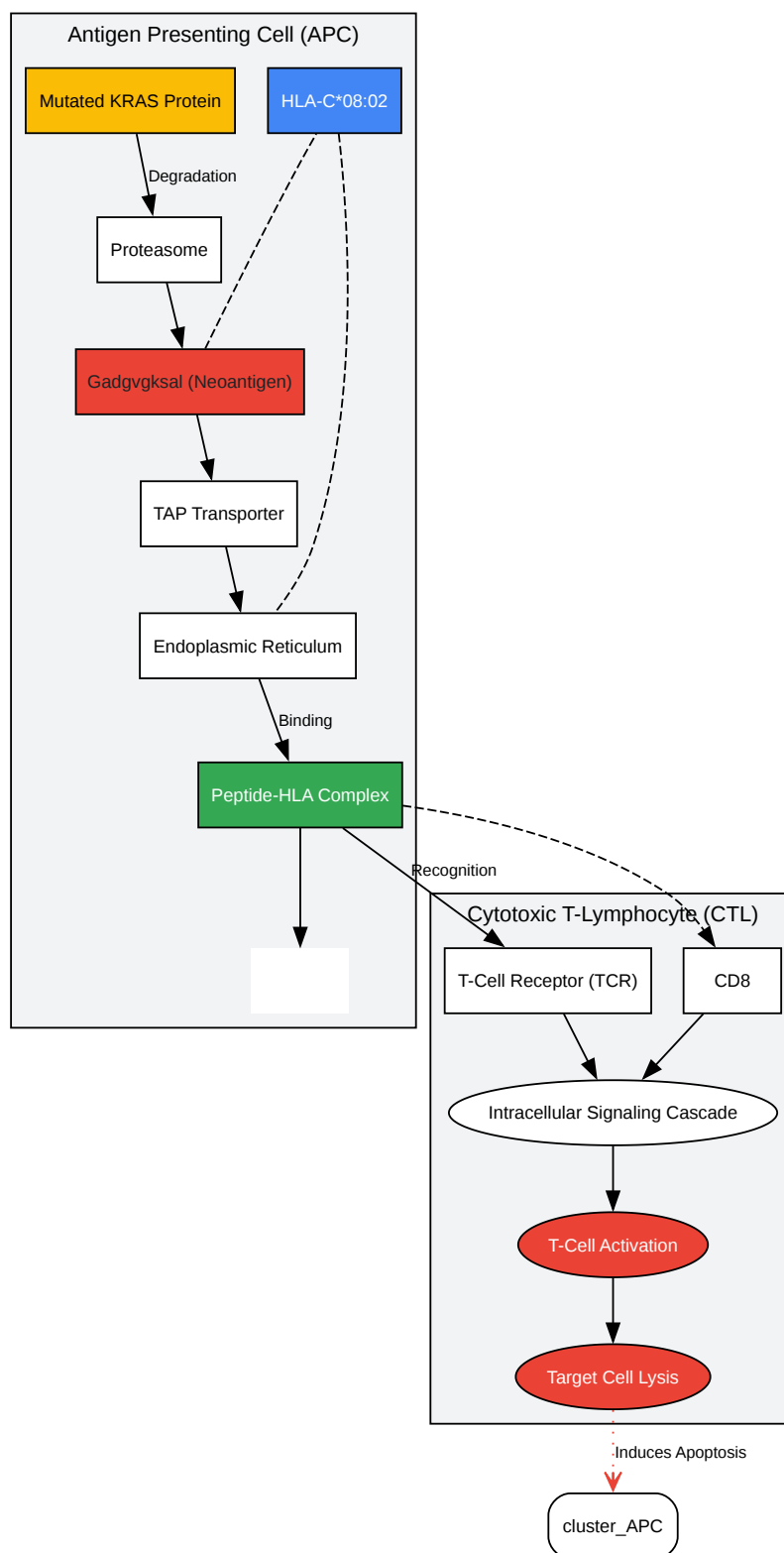
- Target Cell Preparation:
 - Incubate target cells (e.g., T2 cells pulsed with **Gadgvgksal** peptide) with ^{51}Cr (sodium chromate) for 1-2 hours at 37°C to allow for uptake of the radioisotope.
 - Wash the labeled target cells multiple times to remove excess unincorporated ^{51}Cr .
- Effector Cell Preparation:
 - Prepare effector CTLs (e.g., a clone specific for the **Gadgvgksal**/HLA-C*08:02 complex) at various concentrations to achieve different effector-to-target (E:T) ratios.
- Co-incubation:
 - In a 96-well V-bottom plate, co-culture the labeled target cells with the effector CTLs at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
- Incubation:
 - Incubate the plate for 4-6 hours at 37°C.
- Measurement:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant from each well.

- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
$$\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$$

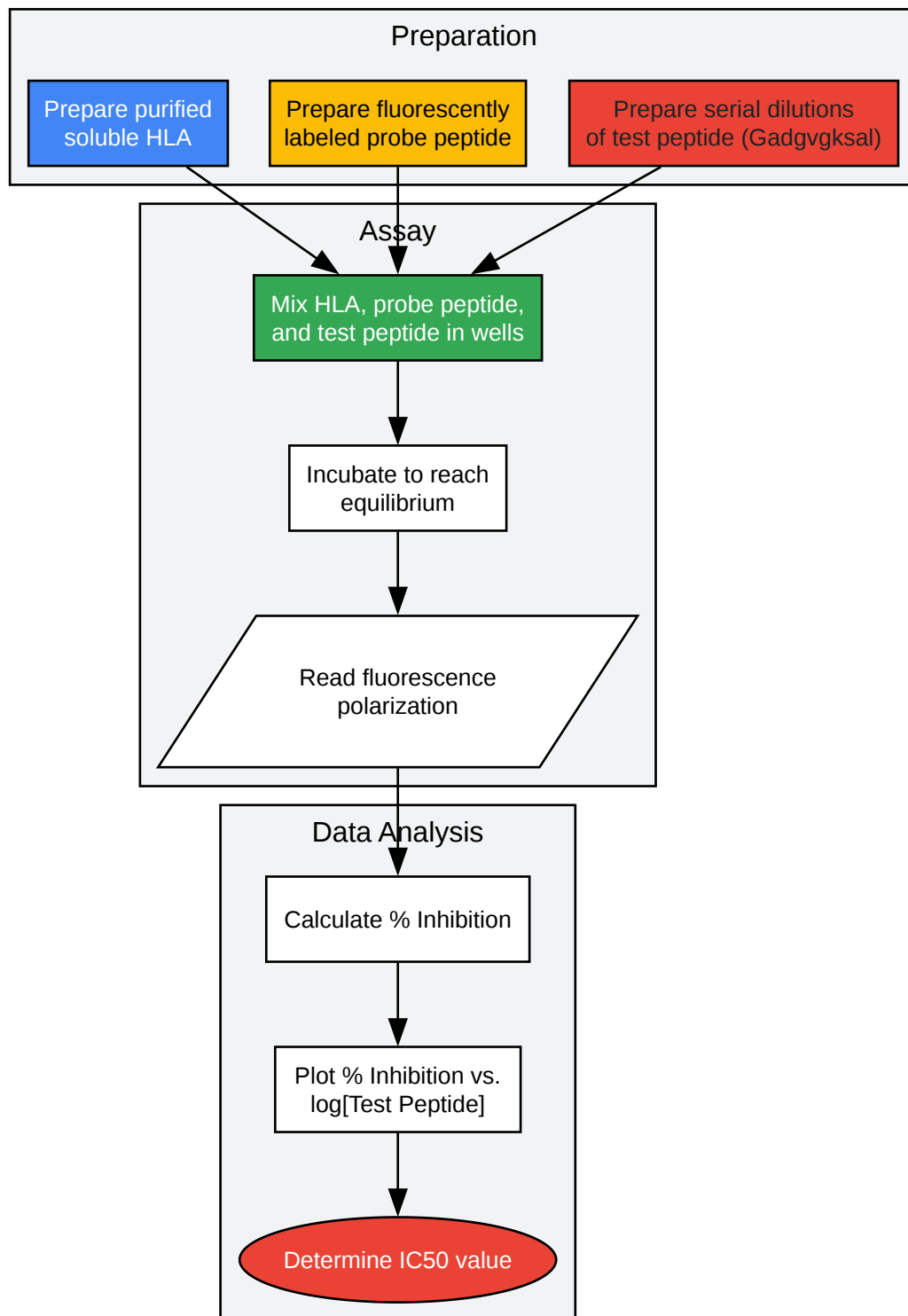
Visualizations

Signaling Pathway for T-Cell Recognition of Neoantigens

T-Cell Recognition of a KRAS Neoantigen



Workflow for Fluorescence Polarization-Based Peptide-HLA Binding Assay

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